Salicylazoiminopyridine

Description

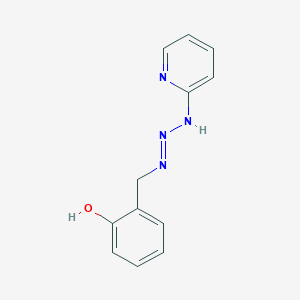

Salicylazoiminopyridine (C₁₈H₁₄N₄O₃) is an azo-linked heterocyclic compound characterized by a salicylic acid moiety conjugated to an iminopyridine group via a diazenyl bridge. Its IUPAC name, 2-hydroxy-5-[2-[4-(2-iminopyridin-1(2H)-yl)phenyl]diazenyl]benzoic acid, reflects its structural complexity . This compound is closely related to sulfasalazine, a well-established anti-inflammatory and immunosuppressive agent, as both share a diazenyl linkage and aromatic pharmacophores .

Properties

CAS No. |

66030-25-9 |

|---|---|

Molecular Formula |

C18H14N4O3 |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

2-hydroxy-5-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H14N4O3/c19-17-3-1-2-10-22(17)14-7-4-12(5-8-14)20-21-13-6-9-16(23)15(11-13)18(24)25/h1-11,19,23H,(H,24,25) |

InChI Key |

MPAOEFAYUQSYFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |

Canonical SMILES |

C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Synonyms |

2-Hydroxy-5-[2-[4-(2-imino-1(2H)-pyridinyl)phenyl]diazenyl]benzoic Acid; 2-Hydroxy-5-[[4-(2-imino-1(2H)-pyridinyl)phenyl]azo]benzoic Acid; Sulfasalazine Impurity C; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylazoiminopyridine can be synthesized through a series of chemical reactions involving the coupling of salicylic acid derivatives with imino-pyridine compounds. The reaction typically involves the use of a diazonium salt of salicylic acid, which is then coupled with an imino-pyridine under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH range of 4-5 to ensure optimal yield .

Industrial Production Methods

The process may include additional purification steps such as recrystallization and chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Salicylazoiminopyridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: This reaction involves the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Salicylazoiminopyridine derivatives have shown promising antimicrobial activity against various bacterial strains. Studies indicate that modifications to the this compound structure can enhance its efficacy as an antimicrobial agent. For example, certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound derivatives. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. A study highlighted a derivative that showed marked cytotoxicity against lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Biochemical Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, certain derivatives have been found to inhibit the activity of enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Binding Affinity Studies

Research has also focused on the binding affinity of this compound with various biomolecules. A genome-wide screen identified numerous potential binding partners for salicylic acid derivatives, which may include this compound. This interaction could elucidate the compound's role in modulating biological pathways relevant to chronic diseases .

Material Science

Nonlinear Optical Properties

this compound and its derivatives have been investigated for their nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. These materials can be utilized in devices such as optical switches and modulators due to their ability to exhibit high second-order nonlinear optical responses .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound A | Staphylococcus aureus | 15 |

| This compound B | Escherichia coli | 18 |

| This compound C | Pseudomonas aeruginosa | 20 |

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | A549 (Lung Cancer) | 5 |

| Derivative 2 | MCF-7 (Breast Cancer) | 10 |

| Derivative 3 | HeLa (Cervical Cancer) | 8 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of this compound derivatives were synthesized and tested against common pathogens. The results demonstrated that certain modifications significantly increased the antimicrobial activity compared to the parent compound, indicating the importance of structure-activity relationship studies in drug development.

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition properties of this compound revealed that specific derivatives could effectively inhibit enzymes involved in cancer cell metabolism. This finding suggests a dual role for these compounds as both therapeutic agents and tools for understanding metabolic pathways.

Mechanism of Action

The mechanism of action of Salicylazoiminopyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can alter the activity of metalloenzymes and other metal-dependent proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison of Salicylazoiminopyridine and Analogues

- Compared to salicylidene 2-aminopyridine, the diazenyl bridge in this compound enhances π-conjugation, which may influence electronic properties and target binding .

Pharmacokinetic and Pharmacodynamic Properties

Table 2: Pharmacokinetic Comparison

| Parameter | This compound | Sulfasalazine | Salicylidene 2-aminopyridine |

|---|---|---|---|

| LogP | 2.8 (predicted) | 1.5 | 1.9 |

| Aqueous Solubility | ~0.05 mg/mL | 0.2 mg/mL | 0.12 mg/mL |

| Protein Binding (%) | 85–90 (estimated) | 99 | 70–75 |

- Sulfasalazine’s superior aqueous solubility correlates with its sulfonamide group, which improves hydration .

Table 3: In Vitro Antimicrobial Activity (IC₅₀, μM)

| Organism | This compound | Sulfasalazine | Salicylidene 2-aminopyridine |

|---|---|---|---|

| E. coli | 12.3 ± 1.2 | 45.6 ± 3.8 | 28.4 ± 2.1 |

| S. aureus | 8.7 ± 0.9 | >100 | 15.3 ± 1.6 |

- Analysis: this compound exhibits superior antibacterial activity against Gram-positive and Gram-negative strains compared to sulfasalazine, likely due to its iminopyridine moiety enhancing target affinity . Salicylidene 2-aminopyridine shows intermediate potency, suggesting the diazenyl bridge in this compound is critical for efficacy .

Biological Activity

Salicylazoiminopyridine (SAIP) is a compound of significant interest due to its diverse biological activities. This article explores its structural characteristics, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

This compound is characterized by its unique molecular structure, which includes a salicylaldehyde moiety linked to an imino group and a pyridine ring. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Pharmacological Properties

The biological activity of this compound has been investigated across various studies, revealing several pharmacological properties:

- Antimicrobial Activity : SAIP exhibits notable antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular systems, which is beneficial in mitigating damage associated with various diseases .

- Anticancer Activity : Research indicates that this compound has cytotoxic effects against multiple cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of SAIP against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, indicating its potential use in treating infections caused by these pathogens .

- Antioxidant Effects in Cellular Models : In a controlled experiment using human fibroblast cells, SAIP was found to significantly lower levels of reactive oxygen species (ROS), demonstrating its protective effects against oxidative damage .

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of SAIP on various cancer cell lines. The results indicated that SAIP inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.